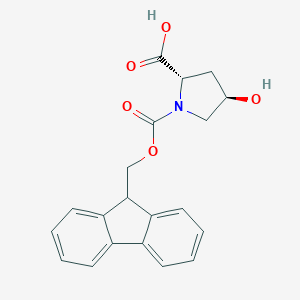

Fmoc-Hyp-OH

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO5/c22-12-9-18(19(23)24)21(10-12)20(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18,22H,9-11H2,(H,23,24)/t12-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOUUPUICWUFXPM-XIKOKIGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373242 | |

| Record name | (4R)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88050-17-3 | |

| Record name | (4R)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,4R)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Fmoc-Hyp-OH: A Technical Guide to its Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Nα-(9-Fluorenylmethoxycarbonyl)-L-4-hydroxyproline, commonly abbreviated as Fmoc-Hyp-OH, is a pivotal amino acid derivative employed in the chemical synthesis of peptides.[1][2] Its unique structure, combining the Fmoc protecting group with the functionalized amino acid hydroxyproline (B1673980), makes it an essential building block for constructing peptides with specific secondary structures and biological activities. This guide provides an in-depth overview of the chemical properties of Fmoc-Hyp-OH, detailed experimental protocols for its use, and insights into the biological significance of the resulting hydroxyproline-containing peptides.

Core Chemical and Physical Properties

Fmoc-Hyp-OH is a white to off-white or yellow powder.[3] It is a non-hazardous, combustible solid that should be stored at 2-8°C for optimal stability.[4] The core properties are summarized below, providing a quantitative overview of this biochemical reagent.[5]

| Property | Value | Citations |

| CAS Number | 88050-17-3 | [5] |

| Molecular Formula | C₂₀H₁₉NO₅ | [5] |

| Molecular Weight | 353.37 g/mol | [5] |

| Melting Point | 189-193 °C | [4] |

| Appearance | White to yellow to brown powder | [3] |

| Optical Activity [α]20/D | -60±2°, c = 1% in methanol | [4] |

| Purity (HPLC) | ≥98.0% | [3][4] |

| Enantiomeric Purity | ≥99.5% | [3] |

| Solubility | Clearly soluble in DMF (1 mmole in 2 ml) | [3] |

| Storage Temperature | 2-8°C | [4] |

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Hyp-OH is primarily used as a building block in Fmoc-based solid-phase peptide synthesis (SPPS).[4] The Fmoc group serves as a temporary protecting group for the α-amine of the hydroxyproline. This group is stable under the conditions required for peptide bond formation but can be readily removed by a mild base, typically piperidine (B6355638), to allow for the sequential addition of further amino acids to the growing peptide chain.[6][7]

The hydroxyl group on the proline ring can be left unprotected or protected with a group like tert-butyl (tBu) or benzyl (B1604629) (Bzl), depending on the synthetic strategy and the desired final peptide.[1][8][9] The choice of protecting the hydroxyl group is critical to prevent potential side reactions during synthesis.

Experimental Protocol: Standard SPPS Cycle with Fmoc-Hyp-OH

The following is a generalized protocol for the incorporation of an Fmoc-Hyp-OH residue into a peptide chain using manual SPPS on a resin support (e.g., Wang or Rink Amide resin).

1. Resin Preparation and Swelling:

-

Place the desired amount of resin (e.g., Rink Amide for a C-terminal amide) in a suitable reaction vessel.[6][10]

-

Wash the resin with Dichloromethane (DCM) and Dimethylformamide (DMF).

-

Swell the resin in DMF for at least 15-60 minutes to ensure active sites are accessible.[10][11]

2. Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add a solution of 20% piperidine in DMF to the resin.[10][11]

-

Agitate the mixture for 5-10 minutes.

-

Drain the piperidine solution and repeat the treatment for an additional 10-20 minutes to ensure complete removal of the Fmoc group from the N-terminal of the resin-bound peptide.[7][11]

-

Wash the resin thoroughly with DMF (at least 5-6 times) to remove all traces of piperidine.

3. Amino Acid Activation and Coupling:

-

In a separate vial, dissolve Fmoc-Hyp-OH (typically 3-4 equivalents relative to the resin loading).

-

Add an activating agent, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or a carbodiimide (B86325) like DIC (Diisopropylcarbodiimide), along with an additive like OxymaPure or HOBt (Hydroxybenzotriazole).[6][11]

-

Add a base, typically DIPEA (Diisopropylethylamine), to the activation mixture.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature to allow for complete coupling.[6] The progress can be monitored using a colorimetric test like the ninhydrin (B49086) test.[11]

4. Washing:

-

Drain the coupling solution from the resin.

-

Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

-

Wash with DCM and finally with DMF again to prepare for the next cycle.

This cycle of deprotection, activation, and coupling is repeated for each subsequent amino acid in the desired peptide sequence.

5. Cleavage and Final Deprotection:

-

Once the peptide synthesis is complete, the peptide is cleaved from the resin support.

-

This is typically achieved by treating the peptide-resin with a strong acid cocktail, most commonly containing Trifluoroacetic acid (TFA).[12]

-

Scavengers such as water, triisopropylsilane (B1312306) (TIS), or dithiothreitol (B142953) (DTT) are included in the cleavage cocktail to protect sensitive residues from side reactions.[12]

Biological Relevance of Hydroxyproline-Containing Peptides

While Fmoc-Hyp-OH is a synthetic precursor, the hydroxyproline (Hyp) residue it introduces is of significant biological interest. Hyp is a major component of collagen, and small peptides containing Hyp, such as prolyl-4-hydroxyproline (Pro-Hyp) and hydroxyproline-glycine (Hyp-Gly), are generated during collagen turnover or after ingestion of collagen hydrolysates.[13][14] These peptides are not merely metabolic byproducts; they are bioactive molecules that exert various physiological effects.

Research has shown that Hyp-containing peptides are bioavailable and can be detected in human blood after oral administration.[14][15] They have been demonstrated to:

-

Promote Cell Proliferation and Differentiation : Pro-Hyp stimulates the growth of skin fibroblasts and promotes the differentiation and maturation of tendon cells and osteoblasts.[13][14]

-

Exhibit Chemotactic Activity : Collagen-derived peptides can attract cells like fibroblasts and neutrophils to sites of injury, playing a role in wound healing and tissue remodeling.[13][16]

-

Stimulate Extracellular Matrix (ECM) Production : Pro-Hyp has been shown to upregulate the production of ECM components, including type I collagen.[13]

-

Activate Intracellular Signaling : The effects of these peptides are mediated through specific cell signaling pathways. For instance, Pro-Hyp can increase the phosphorylation of extracellular signal-regulated kinase (ERK) and activate the mTOR signaling pathway, which is crucial for cell growth and hypertrophy.[13][17]

The uptake and activity of peptides like Pro-Hyp can be mediated by receptors such as β1-integrin, highlighting a specific mechanism of action.[13]

References

- 1. advancedchemtech.com [advancedchemtech.com]

- 2. apexbt.com [apexbt.com]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. Fmoc-Hyp-OH = 98.0 HPLC sum of enantiomers 88050-17-3 [sigmaaldrich.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 7. chempep.com [chempep.com]

- 8. peptide.com [peptide.com]

- 9. peptide.com [peptide.com]

- 10. chem.uci.edu [chem.uci.edu]

- 11. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 13. The dipeptide prolyl-hydroxyproline promotes cellular homeostasis and lamellipodia-driven motility via active β1-integrin in adult tendon cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of a highly stable bioactive 3-hydroxyproline-containing tripeptide in human blood after collagen hydrolysate ingestion - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cabidigitallibrary.org [cabidigitallibrary.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. mdpi.com [mdpi.com]

An In-depth Technical Guide to Fmoc-Hyp-OH: Structure, Stereoisomers, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-Fmoc-4-hydroxyproline (Fmoc-Hyp-OH), a critical building block in peptide synthesis. It delves into the structure and stereochemistry of its various isomers, offering detailed experimental protocols for their synthesis and characterization, and presents key quantitative data in a comparative format. This document is intended to serve as a valuable resource for researchers in peptide chemistry, drug discovery, and materials science.

Introduction to Fmoc-Hyp-OH and its Stereoisomers

N-α-(9-Fluorenylmethoxycarbonyl)-4-hydroxyproline (Fmoc-Hyp-OH) is a derivative of the non-proteinogenic amino acid 4-hydroxyproline (B1632879). The Fmoc protecting group on the amine allows for its use in solid-phase peptide synthesis (SPPS), while the hydroxyl group offers a site for post-translational modifications or for influencing peptide conformation.

The stereochemistry at the α-carbon (C2) and the γ-carbon (C4) of the pyrrolidine (B122466) ring gives rise to four distinct stereoisomers. The chirality at C2 defines the L- or D-proline series, while the chirality at C4 determines the cis or trans relationship between the hydroxyl and carboxyl groups.

The four stereoisomers are:

-

(2S,4R)-Fmoc-Hyp-OH (Fmoc-L-trans-Hyp-OH): The most common and naturally occurring isomer, often referred to simply as Fmoc-Hyp-OH.

-

(2S,4S)-Fmoc-Hyp-OH (Fmoc-L-cis-Hyp-OH): A diastereomer of the trans isomer.

-

(2R,4S)-Fmoc-Hyp-OH (Fmoc-D-trans-Hyp-OH): The enantiomer of the (2S,4R) isomer.

-

(2R,4R)-Fmoc-Hyp-OH (Fmoc-D-cis-Hyp-OH): The enantiomer of the (2S,4S) isomer.

The different spatial arrangements of the hydroxyl group in these isomers have a profound impact on the puckering of the pyrrolidine ring and, consequently, on the secondary structure and stability of peptides into which they are incorporated.

Physicochemical Properties of Fmoc-Hyp-OH Stereoisomers

The distinct stereochemistry of each isomer results in different physical and chemical properties. A summary of available quantitative data is presented below for easy comparison.

| Property | (2S,4R)-Fmoc-Hyp-OH | (2S,4S)-Fmoc-Hyp-OH | (2R,4S)-Fmoc-Hyp-OH | (2R,4R)-Fmoc-Hyp-OH |

| Molecular Formula | C₂₀H₁₉NO₅ | C₂₀H₁₉NO₅ | C₂₀H₁₉NO₅ | C₂₀H₁₉NO₅ |

| Molecular Weight | 353.37 g/mol [1] | 353.37 g/mol | 353.37 g/mol | 353.37 g/mol |

| CAS Number | 88050-17-3[1] | 189249-10-3 | 464193-92-8 (for D-Hyp(tBu)-OH) | Data not readily available |

| Melting Point | 189-193 °C[1] | Data not readily available | Data not readily available | Data not readily available |

| Optical Rotation [α]D²⁰ | -60 ± 2° (c=1 in methanol)[1] | Data not readily available | Data not readily available | Data not readily available |

| Appearance | White solid | White solid | Data not readily available | Data not readily available |

| Solubility | Soluble in DMF, DMSO, Methanol (B129727) | Soluble in DMF, DMSO, Methanol | Data not readily available | Data not readily available |

Note: Data for the D-isomers is less commonly reported and may require specific synthesis and characterization.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of Fmoc-Hyp-OH stereoisomers.

Synthesis of Fmoc-Hyp-OH Stereoisomers

The synthesis of Fmoc-Hyp-OH stereoisomers typically starts from the corresponding commercially available hydroxyproline (B1673980) isomer. The general procedure involves the protection of the α-amino group with Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl under basic conditions.

3.1.1. General Protocol for Fmoc Protection of Hydroxyproline:

-

Dissolution: Dissolve the desired hydroxyproline stereoisomer (1 equivalent) in a 10% aqueous sodium carbonate solution.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Fmoc Reagent: Slowly add a solution of Fmoc-OSu (1.1 equivalents) in dioxane or acetone (B3395972) dropwise to the cooled amino acid solution while stirring vigorously.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up:

-

Wash the reaction mixture with diethyl ether to remove unreacted Fmoc-OSu and other impurities.

-

Acidify the aqueous layer to pH 2 with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by flash chromatography on silica (B1680970) gel using a gradient of methanol in dichloromethane.

3.1.2. Synthesis of (2S,4S)-Fmoc-Hyp-OH via Mitsunobu Inversion:

The cis-isomer can be synthesized from the more readily available trans-isomer through a Mitsunobu reaction to invert the stereochemistry at the C4 position, followed by Fmoc protection.

-

Protection of (2S,4R)-Hydroxyproline: Protect the amine and carboxylic acid groups of (2S,4R)-hydroxyproline (e.g., as a Boc-protected methyl ester).

-

Mitsunobu Reaction: Treat the protected (2S,4R)-hydroxyproline with a nucleophile (e.g., p-nitrobenzoic acid), triphenylphosphine (B44618) (PPh₃), and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This results in the inversion of the stereocenter at C4.

-

Hydrolysis: Hydrolyze the resulting ester to free the hydroxyl group.

-

Deprotection and Fmoc Protection: Remove the initial protecting groups and proceed with the general Fmoc protection protocol described in section 3.1.1.

Purification by Chiral HPLC

The diastereomers of Fmoc-Hyp-OH can be separated using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).

Protocol for Chiral HPLC Separation:

-

Column: A polysaccharide-based chiral stationary phase, such as a cellulose (B213188) or amylose (B160209) derivative column (e.g., CHIRALPAK® series).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is typically used for normal-phase chromatography. For reversed-phase, a mixture of acetonitrile (B52724) or methanol and water with an acidic additive (e.g., trifluoroacetic acid or formic acid) is common.

-

Gradient: A gradient elution may be necessary to achieve optimal separation of the diastereomers.

-

Detection: UV detection at a wavelength where the Fmoc group absorbs strongly (around 265 nm).

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

Note: The optimal conditions for separation will depend on the specific chiral stationary phase and the stereoisomers being separated and should be determined empirically.

Characterization

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are essential for confirming the structure and stereochemistry of the Fmoc-Hyp-OH isomers. The chemical shifts and coupling constants of the pyrrolidine ring protons are particularly diagnostic of the cis or trans configuration.

Expected ¹H NMR Spectral Features (in CDCl₃ or DMSO-d₆):

-

Fmoc Group: A series of multiplets in the aromatic region (δ 7.2-7.9 ppm) and signals for the CH and CH₂ groups of the fluorenyl moiety (δ 4.2-4.5 ppm).

-

Pyrrolidine Ring:

-

Hα (C2-H): A doublet of doublets around δ 4.3-4.5 ppm.

-

Hγ (C4-H): A multiplet around δ 4.4-4.6 ppm. The coupling constants between Hγ and the adjacent Hβ protons can help distinguish between cis and trans isomers.

-

Hβ and Hδ protons: A series of multiplets in the upfield region (δ 1.8-2.5 ppm and δ 3.4-3.8 ppm).

-

-

Hydroxyl Group: A broad singlet, the chemical shift of which is concentration and solvent dependent.

Expected ¹³C NMR Spectral Features:

-

Fmoc Group: Signals for the aromatic carbons and the aliphatic carbons of the fluorenyl group.

-

Pyrrolidine Ring: Distinct signals for the five carbons of the pyrrolidine ring, with the chemical shifts of Cγ and its neighboring carbons being sensitive to the stereochemistry.

-

Carboxyl Group: A signal around δ 173-176 ppm.

3.3.2. Mass Spectrometry (MS):

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compounds. Tandem mass spectrometry (MS/MS) can provide structural information through fragmentation analysis.

Expected ESI-MS/MS Fragmentation Pattern:

-

Parent Ion: [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of Fmoc-Hyp-OH.

-

Major Fragments:

-

Loss of the Fmoc group (a neutral loss of 222 Da) is a characteristic fragmentation pathway for Fmoc-protected amino acids.

-

Subsequent fragmentation of the hydroxyproline ring can occur through losses of H₂O, CO, and other small neutral molecules.

-

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates a general workflow for the synthesis and purification of a specific Fmoc-Hyp-OH stereoisomer.

Caption: General Workflow for Fmoc-Hyp-OH Synthesis and Purification.

Influence of Stereochemistry on Peptide Structure

The stereochemistry of the 4-hydroxyproline residue significantly influences the puckering of the pyrrolidine ring, which in turn affects the overall conformation of a peptide. The trans isomer ((2S,4R)-Hyp) tends to favor a Cγ-exo pucker, which stabilizes a polyproline II (PPII) helix, a common secondary structure in collagen. In contrast, the cis isomer ((2S,4S)-Hyp) often adopts a Cγ-endo pucker.

Caption: Influence of Hyp Stereoisomers on Peptide Conformation.

Applications in Research and Drug Development

The unique structural properties of Fmoc-Hyp-OH stereoisomers make them valuable tools in various research and development areas:

-

Peptide Mimetics and Drug Design: Incorporation of different Hyp stereoisomers allows for the fine-tuning of peptide conformation, leading to the development of peptide mimetics with enhanced stability, receptor binding affinity, and therapeutic potential.

-

Collagen Research: Fmoc-(2S,4R)-Hyp-OH is crucial for the synthesis of collagen-like peptides to study collagen structure, stability, and its role in various diseases.

-

Materials Science: The ability of hydroxyproline-containing peptides to self-assemble into well-defined structures is being explored for the development of novel biomaterials.

-

Chemical Biology: Fmoc-Hyp-OH derivatives with further modifications on the hydroxyl group serve as chemical probes to study protein-protein interactions and other biological processes.

Conclusion

Fmoc-Hyp-OH and its stereoisomers are versatile and powerful building blocks in modern peptide science. A thorough understanding of their distinct structures, properties, and the ability to synthesize and characterize them in their pure forms are essential for their effective application. This guide provides a foundational resource for researchers to leverage the unique characteristics of each Fmoc-Hyp-OH stereoisomer in their scientific endeavors. Further research into the physicochemical and biological properties of the less common D-isomers will undoubtedly open up new avenues for innovation in peptide-based technologies.

References

An In-depth Technical Guide to the Synthesis and Purification of Fmoc-Hyp-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of Nα-Fmoc-4-hydroxy-L-proline (Fmoc-Hyp-OH), a critical building block in solid-phase peptide synthesis (SPPS), particularly for peptides mimicking collagen or containing structurally important hydroxyproline (B1673980) residues.

Synthesis of Fmoc-Hyp-OH

The synthesis of Fmoc-Hyp-OH is achieved through the protection of the secondary amine of 4-hydroxy-L-proline with the fluorenylmethoxycarbonyl (Fmoc) group. A common and effective method involves the use of 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) under basic conditions.

Experimental Protocol: Fmoc Protection of 4-Hydroxy-L-proline

Materials:

-

4-Hydroxy-L-proline

-

9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

Water (deionized)

-

Diethyl ether

-

Hydrochloric acid (HCl), 1 M

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve 4-hydroxy-L-proline (1.0 eq) in a 2:1 (v/v) mixture of THF and a saturated aqueous solution of sodium bicarbonate.

-

Addition of Fmoc-OSu: To the stirred solution, add Fmoc-OSu (1.05 eq).

-

Reaction: Allow the reaction mixture to stir at room temperature for 16-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Dilute the reaction mixture with water and adjust the pH to 9 with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous mixture with diethyl ether (3 times) to remove unreacted Fmoc-OSu and by-products.

-

Acidify the aqueous layer to a pH of 1-2 by the dropwise addition of 1 M HCl. The product will precipitate as a white solid.

-

Extract the acidified aqueous layer with dichloromethane (3 times).

-

-

Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and evaporate the solvent under reduced pressure to yield the crude Fmoc-Hyp-OH.

Purification of Fmoc-Hyp-OH

Purification of the crude product is essential to remove any remaining starting materials, by-products, and impurities, ensuring high-purity Fmoc-Hyp-OH suitable for peptide synthesis. The two primary methods for purification are crystallization and column chromatography.

Purification by Crystallization

Crystallization is an effective method for purifying Fmoc-protected amino acids, often yielding a high-purity product.

Experimental Protocol: Recrystallization of Fmoc-Hyp-OH

Materials:

-

Crude Fmoc-Hyp-OH

Procedure:

-

Dissolution: Place the crude Fmoc-Hyp-OH in a flask and add toluene (a starting point is 6 mL per gram of crude product).

-

Heating: Heat the mixture to 50°C and stir for 1 hour to ensure complete dissolution.

-

Crystallization: Cool the solution to room temperature and then place it in an ice bath or refrigerator (4°C) to induce crystallization. Continue stirring for approximately 2 hours to maximize crystal formation.

-

Isolation and Drying: Filter the crystals and wash them with a small amount of cold toluene. Collect the purified crystals and dry them under vacuum at 50°C.

Purification by Column Chromatography

Flash column chromatography using silica (B1680970) gel is another effective method for purifying Fmoc-Hyp-OH, especially for removing impurities with similar solubility characteristics.

Experimental Protocol: Silica Gel Column Chromatography

Materials:

-

Crude Fmoc-Hyp-OH

-

Silica gel (230-400 mesh)

-

Dichloromethane (DCM)

-

Methanol (B129727) (MeOH)

Procedure:

-

Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane (B92381) or DCM).

-

Sample Loading: Dissolve the crude Fmoc-Hyp-OH in a minimal amount of the eluent and load it onto the column.

-

Elution: Elute the column with a gradient of methanol in dichloromethane (e.g., 0-5% MeOH in DCM).

-

Fraction Collection and Analysis: Collect fractions and monitor the separation by TLC. Combine the fractions containing the pure product.

-

Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified Fmoc-Hyp-OH.

Data Presentation

The following table summarizes the typical quantitative data for the synthesis and purification of Fmoc-Hyp-OH.

| Parameter | Typical Value | Method of Analysis |

| Synthesis Yield | 85-95% | Gravimetric |

| Chemical Purity | ≥98.0% | HPLC |

| Enantiomeric Purity | ≥99.5% | Chiral HPLC |

| Melting Point | 189-193 °C | Melting Point Apparatus |

| Appearance | White to off-white solid | Visual Inspection |

Mandatory Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis and purification of Fmoc-Hyp-OH.

Purification Logic Diagram

Caption: Decision workflow for the purification of Fmoc-Hyp-OH.

Spectroscopic and Methodological Profile of Fmoc-Hyp-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of (2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid (Fmoc-Hyp-OH), a critical building block in peptide synthesis. The guide details expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, comprehensive experimental protocols for data acquisition, and its principal application in Solid-Phase Peptide Synthesis (SPPS).

Spectroscopic Data of Fmoc-Hyp-OH

The following tables summarize the expected quantitative spectroscopic data for Fmoc-Hyp-OH. This data is compiled based on characteristic chemical shift and frequency ranges for the compound's functional groups and analysis of structurally similar molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~7.90 | d | 2H | Fmoc H4, H5 |

| ~7.70 | d | 2H | Fmoc H1, H8 |

| ~7.42 | t | 2H | Fmoc H2, H7 |

| ~7.33 | t | 2H | Fmoc H3, H6 |

| ~5.00 | br s | 1H | -OH |

| ~4.35 - 4.20 | m | 4H | Fmoc-CH, Fmoc-CH₂, α-CH |

| ~4.15 | br s | 1H | γ-CH |

| ~3.50 - 3.30 | m | 2H | δ-CH₂ |

| ~2.20 - 1.80 | m | 2H | β-CH₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~173.5 | Carbonyl (COOH) |

| ~156.0 | Carbonyl (Fmoc) |

| ~143.8 | Fmoc C4a, C4b |

| ~140.7 | Fmoc C8a, C9a |

| ~127.6 | Fmoc C2, C7 |

| ~127.1 | Fmoc C3, C6 |

| ~125.3 | Fmoc C1, C8 |

| ~120.1 | Fmoc C4, C5 |

| ~68.0 | γ-CH |

| ~65.8 | Fmoc-CH₂ |

| ~58.5 | α-CH |

| ~55.0 | δ-CH₂ |

| ~46.6 | Fmoc-CH |

| ~38.0 | β-CH₂ |

Table 3: Predicted FT-IR Spectroscopic Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Strong, Broad | O-H stretch (Carboxylic Acid) |

| ~3350 | Medium, Broad | O-H stretch (Alcohol) |

| 3100 - 3000 | Medium | C-H stretch (Aromatic) |

| 2990 - 2850 | Medium | C-H stretch (Aliphatic) |

| ~1725 | Strong | C=O stretch (Carboxylic Acid) |

| ~1695 | Strong | C=O stretch (Urethane, Fmoc) |

| 1600 - 1450 | Medium | C=C stretch (Aromatic) |

| ~1450 | Medium | C-H bend (Aliphatic) |

| ~1250 | Strong | C-O stretch (Carboxylic Acid / Alcohol) |

| ~760, ~740 | Strong | C-H out-of-plane bend (Aromatic) |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data and for the primary application of Fmoc-Hyp-OH are provided below.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of Fmoc-Hyp-OH in approximately 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Ensure the sample is fully dissolved by gentle vortexing.

-

Instrument Setup: Utilize a 500 MHz NMR spectrometer equipped with a standard 5 mm probe.

-

Data Acquisition for ¹H NMR:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a one-dimensional ¹H spectrum at 298 K.

-

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans for a good signal-to-noise ratio.

-

-

Data Acquisition for ¹³C NMR:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and acquisition of 1024 or more scans due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) followed by a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts relative to the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).

FT-IR Spectroscopy Protocol

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of Fmoc-Hyp-OH with approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Instrument Setup: Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Hyp-OH is a cornerstone reagent for introducing hydroxyproline (B1673980) residues into synthetic peptides, which is crucial for forming stable triple-helical structures, particularly in collagen-like peptides. The workflow for its incorporation via Fmoc-based SPPS is outlined below.

Caption: Workflow for Fmoc-Hyp-OH incorporation in Solid-Phase Peptide Synthesis.

SPPS Protocol Overview

-

Resin Swelling: The solid support (e.g., Wang or Rink Amide resin) is swelled in a suitable solvent like N,N-Dimethylformamide (DMF).

-

Fmoc Deprotection: The N-terminal Fmoc protecting group on the resin-bound peptide is removed by treatment with a 20% solution of piperidine in DMF, exposing a free amine.

-

Washing: The resin is thoroughly washed with DMF to remove piperidine and the cleaved Fmoc adduct.

-

Coupling: Fmoc-Hyp-OH is pre-activated with a coupling agent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and then added to the resin. The activated carboxylic acid of Fmoc-Hyp-OH reacts with the free amine on the peptide chain, forming a new peptide bond.

-

Washing: The resin is again washed with DMF to remove excess reagents and byproducts.

-

Cycle Repetition: Steps 2-5 are repeated for each subsequent amino acid until the desired peptide sequence is assembled.

-

Final Cleavage: After the final coupling and deprotection steps, the completed peptide is cleaved from the solid support and all side-chain protecting groups are removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).

A Technical Guide to the Role of Fmoc-Hyp-OH in Collagen Structure: Synthesis, Stability, and Self-Assembly

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Collagen, the most abundant protein in mammals, is fundamental to the structural integrity of the extracellular matrix (ECM). Its signature motif is a right-handed triple helix composed of three left-handed polyproline II-type (PPII) chains. Each chain features a repeating Gly-Xaa-Yaa amino acid sequence, where Xaa is often proline (Pro) and Yaa is frequently (2S,4R)-4-hydroxyproline (Hyp). The post-translational hydroxylation of proline to hydroxyproline (B1673980) is critical for the stability of the collagen triple helix.

To investigate collagen's structure, function, and interactions, and to develop novel biomaterials, researchers rely on chemically synthesized collagen-mimetic peptides (CMPs). Fmoc-Hyp-OH, an N-terminally fluorenylmethoxycarbonyl (Fmoc) protected hydroxyproline, is a cornerstone building block in the solid-phase peptide synthesis (SPPS) of these CMPs. This technical guide provides an in-depth analysis of the role of Fmoc-Hyp-OH in the study of collagen, detailing its function in peptide synthesis, its intrinsic contribution to triple helix stability, and its use in designing advanced, self-assembling biomaterials.

The Pivotal Role of Hydroxyproline in Collagen Triple Helix Stability

The stability of the collagen triple helix is profoundly influenced by its amino acid composition, particularly the presence of hydroxyproline in the Yaa position.

-

(4R)-Hydroxyproline (Hyp) in the Yaa Position: The hydroxyl group of 4-Hyp is crucial for conformational stability. This stabilization is not primarily due to direct hydrogen bonding between chains, but rather to stereoelectronic effects.[1][2] The electronegative hydroxyl group preorganizes the pyrrolidine (B122466) ring into a Cγ-exo pucker, a conformation that is highly favorable for the formation of the triple helix.[3] This preorganization minimizes the entropic penalty of folding and significantly increases the melting temperature (Tm) of the helix compared to peptides containing only proline.[4]

-

(3S)-Hydroxyproline (3-Hyp) in the Xaa Position: In natural collagen, 3-Hyp can be found in the Xaa position within a 3-Hyp-4-Hyp-Gly triplet. Unlike 4-Hyp, the presence of 3-Hyp provides less conformational stability than proline.[1] When placed in its natural Xaa position, it slightly diminishes stability; however, when placed in the non-natural Yaa position, it leads to significant destabilization due to unfavorable steric clashes.[1]

The thermal stability of CMPs, quantified by the melting temperature (Tm), is a direct measure of the structural integrity of the triple helix. Comparative Tm values for various CMPs highlight the critical role of Hyp's position and stereochemistry.

Fmoc-Hyp-OH in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Hyp-OH is an essential reagent for the bottom-up construction of CMPs via SPPS. The Fmoc group serves as a temporary protecting group for the α-amine of hydroxyproline, preventing unwanted side reactions during peptide bond formation.

Experimental Protocol: Manual Fmoc-SPPS of a (Pro-Hyp-Gly)n Peptide

This protocol outlines the manual synthesis of a representative CMP on a Wang resin for a C-terminal carboxylic acid.

-

Resin Preparation:

-

Swell 100 mg of Wang resin (pre-loaded with Gly) in an SPPS reaction vessel with N,N-dimethylformamide (DMF) for 1 hour.

-

Drain the DMF.

-

-

Fmoc Deprotection:

-

Add 5 mL of 20% (v/v) piperidine (B6355638) in DMF to the resin.

-

Agitate for 5 minutes. Drain the solution.

-

Repeat the 20% piperidine treatment for an additional 15 minutes.

-

Wash the resin thoroughly with DMF (5 x 5 mL) to remove residual piperidine.

-

-

Amino Acid Coupling (Fmoc-Hyp-OH):

-

In a separate vial, dissolve Fmoc-Hyp-OH (4 equivalents relative to resin loading), HBTU (3.9 equivalents), and HOBt (4 equivalents) in a minimal volume of DMF.

-

Add N,N-Diisopropylethylamine (DIPEA) (8 equivalents) to the activation mixture and vortex for 1-2 minutes.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate at room temperature for 2-4 hours.

-

To check for completion, perform a Kaiser test. A yellow bead color indicates a complete reaction (no free primary amines).

-

Drain the coupling solution and wash the resin with DMF (5 x 5 mL).

-

-

Chain Elongation:

-

Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each subsequent amino acid (e.g., Fmoc-Pro-OH, Fmoc-Gly-OH) until the desired peptide sequence is achieved.

-

-

Peptide Cleavage and Deprotection:

-

After the final coupling, wash the resin with dichloromethane (B109758) (DCM) and dry it under a vacuum.

-

Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[5]

-

Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes side-chain protecting groups.

-

Filter the resin and collect the TFA solution containing the peptide.

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

-

Purification and Verification:

The Fmoc Moiety as a Functional Element for Self-Assembly

While essential as a protecting group, the fluorenyl group of an N-terminal Fmoc moiety can also serve as a functional element to drive the self-assembly of short CMPs. The aromatic nature of the fluorenyl group promotes π-π stacking interactions between peptide chains.[6][7] This acts as a non-covalent "clamp" or "glue," effectively increasing the local concentration of peptide strands and nucleating triple helix formation, particularly for sequences that would otherwise be too short to form stable helices.[6] This strategy has been successfully employed to create hyperstable, short CMPs that can further assemble into well-ordered fibrillar networks and hydrogels, mimicking the hierarchical structure of natural collagen.[6][7]

Biophysical and Structural Characterization

A suite of biophysical techniques is required to confirm the structure, stability, and assembly of CMPs synthesized using Fmoc-Hyp-OH.

Key Experimental Protocols

-

Circular Dichroism (CD) Spectroscopy:

-

Objective: To confirm triple helix formation and determine its thermal stability (Tm).

-

Protocol: Dissolve the purified peptide in a suitable buffer (e.g., 50 mM acetic acid or phosphate-buffered saline) to a concentration of 0.2 mg/mL.[1] Incubate the solution at 4°C for at least 24 hours to allow for triple helix formation. Record a CD spectrum from 260 nm to 195 nm at 4°C. A characteristic collagen triple helix spectrum shows a positive peak of maximum ellipticity near 225 nm and a strong negative peak around 200 nm.[8][9] For thermal melting, monitor the ellipticity at 225 nm while increasing the temperature from 4°C to 80°C at a controlled rate (e.g., 1°C/min). The Tm is the temperature at the midpoint of the sigmoidal unfolding transition.[1][9]

-

-

NMR Spectroscopy:

-

Objective: To determine the solution-state conformation, dynamics, and cis/trans isomerization of peptide bonds.

-

Protocol: Dissolve the peptide in an appropriate solvent (e.g., D₂O).[1] Acquire a series of 1D and 2D NMR spectra (e.g., TOCSY, NOESY). The analysis of chemical shifts and nuclear Overhauser effects (NOEs) provides insights into the pyrrolidine ring pucker of Hyp residues and inter-strand contacts, confirming the triple-helical fold.[10][11] The ratio of trans to cis isomers of Xaa-Hyp peptide bonds can also be quantified, which is a factor in helix stability.[1]

-

-

Transmission Electron Microscopy (TEM):

-

Objective: To visualize the higher-order fibrillar structures formed by self-assembling CMPs.

-

Protocol: Apply a dilute solution of the self-assembled peptide onto a carbon-coated copper grid.[12] Allow the sample to adsorb for 1-2 minutes. Wick away excess liquid with filter paper. Optionally, negatively stain the sample with a solution like 2% uranyl acetate (B1210297) to enhance contrast. Allow the grid to dry completely before imaging with a transmission electron microscope at appropriate magnifications (e.g., 5,000x to 75,000x).[12][13]

-

Quantitative Data on Triple Helix Stability

The following table summarizes melting temperature (Tm) data from various studies, illustrating the impact of sequence, length, and modifications on the stability of collagen-mimetic peptides.

| Peptide Sequence/Name | Description | Melting Temp. (Tm) in °C | Reference |

| (Gly-Pro-Pro)₁₀ | Non-hydroxylated baseline | 27 | [4] |

| (Gly-Pro-Hyp)₆ | Short hydroxylated peptide | 10 | [4] |

| (Pro-4-Hyp-Gly)₇ | Standard host-guest peptide | 38.0 | [1] |

| (Gly-Pro-Hyp)₁₀ | Long, highly stable hydroxylated peptide | 68 | [4] |

| (Pro-4-Hyp-Gly)₃-3-Hyp-4-Hyp-Gly-(Pro-4-Hyp-Gly)₃ | 3-Hyp in the natural Xaa position | 35.8 | [1] |

| (Pro-4-Hyp-Gly)₃-Pro-3-Hyp-Gly-(Pro-4-Hyp-Gly)₃ | 3-Hyp in the non-natural Yaa position | 25.6 | [1] |

| Fm-5GPO | Single N-terminal Fmoc cap, 5 repeats of Gly-Pro-Hyp | 50 | [6] |

| diFm-4GPO | Double N-terminal Fmoc cap, 4 repeats of Gly-Pro-Hyp | 76 | [6] |

Data is compiled from multiple sources and experimental conditions (e.g., buffer, pH) may vary.

Conclusion

Fmoc-Hyp-OH is more than a simple protected amino acid; it is a versatile and indispensable tool in collagen research and biomaterials science. Its primary role is to enable the precise, residue-by-residue synthesis of collagen-mimetic peptides, allowing for systematic studies of how hydroxyproline's stereochemistry and position govern the stability of the iconic triple helix. Furthermore, the Fmoc moiety itself can be strategically leveraged as a functional driver of self-assembly, facilitating the creation of hyperstable, short CMPs that form higher-order fibrillar structures. This dual role empowers researchers to deconstruct the complexities of collagen biology and to engineer novel, collagen-inspired materials for applications in tissue engineering, drug delivery, and regenerative medicine.

References

- 1. bif.wisc.edu [bif.wisc.edu]

- 2. Stabilization of the Collagen Triple Helix by O-Methylation of Hydroxyproline Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Aberrance of the 4S Diastereomer of 4-Hydroxyproline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Collagen-Inspired Helical Peptide Coassembly Forms a Rigid Hydrogel with Twisted Polyproline II Architecture - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. jnm.snmjournals.org [jnm.snmjournals.org]

- 10. Comparative NMR analysis of collagen triple helix organization from N- to C-termini - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Using transmission electron microscopy and 3View® to determine collagen fibril size and three-dimensional organization - PMC [pmc.ncbi.nlm.nih.gov]

The Biochemical Significance of Hydroxyproline: From Structural Keystone to Signaling Hub and Therapeutic Target

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyproline (B1673980) (Hyp), a non-proteinogenic amino acid, is a pivotal molecule in animal biochemistry, primarily recognized for its essential role in the structural integrity of collagen.[1][2] First isolated from hydrolyzed gelatin in 1902 by Hermann Emil Fischer, this imino acid is not incorporated into proteins during translation but is formed through the post-translational hydroxylation of proline residues.[1] This modification is critical for the stability of the collagen triple helix, the most abundant protein in mammals, which forms the primary structural framework of connective tissues such as skin, bones, and cartilage.[2][3] Beyond its structural importance, recent research has illuminated the multifaceted roles of hydroxyproline and its metabolizing enzymes in vital cellular processes, including cell signaling, oxygen sensing, and tumorigenesis. This has positioned hydroxyproline metabolism as a significant area of interest for diagnostics, drug development, and therapeutic intervention. This guide provides a comprehensive overview of the core applications of hydroxyproline in biochemistry, detailing its function as a biomarker, its involvement in signaling pathways, and its emergence as a therapeutic target, supplemented with quantitative data, experimental protocols, and pathway visualizations.

The Core Role of Hydroxyproline in Collagen Stability

The stability of the collagen triple helix is fundamentally dependent on the presence of hydroxyproline.[1][2] Collagen's primary structure consists of a repeating Gly-Xaa-Yaa amino acid sequence, where Xaa is often proline (Pro) and Yaa is frequently 4-hydroxyproline (B1632879) (Hyp).[1][3]

The hydroxylation of proline at the Yaa position to form hydroxyproline is catalyzed by the enzyme prolyl 4-hydroxylase (P4H) in the lumen of the endoplasmic reticulum.[1] This post-translational modification is crucial as it significantly increases the conformational stability of the collagen triple helix, permitting the sharp twisting of the helical structure.[1][3] The stabilization was initially thought to be due to a water-mediated hydrogen bonding network, but it is now understood to be primarily due to stereoelectronic effects.[1] The absence of this hydroxylation, as seen in vitamin C (ascorbic acid) deficiency, leads to the production of unstable collagen and the clinical manifestations of scurvy.[1]

While 4-hydroxyproline is the most common form, 3-hydroxyproline (B1217163) also exists, typically in the sequence 3-Hyp-4-Hyp-Gly.[3][4] Interestingly, studies on synthetic collagen-like peptides have shown that while 4-Hyp in the Yaa position markedly increases stability, 3-Hyp in either the Xaa or Yaa position destabilizes the triple helix compared to proline.[3][4]

Table 1: Effect of Hydroxyproline Isomers on Collagen Triple Helix Stability

| Peptide Sequence Context | Hydroxyproline Type | Position | Effect on Triple Helix Stability | Reference |

| (Pro-Hyp-Gly)n | 4-Hydroxyproline | Yaa | Markedly increases stability | [3] |

| (Pro-Pro-Gly)n | Proline (reference) | Yaa | Baseline stability | [3] |

| (3-Hyp-4-Hyp-Gly) | 3-Hydroxyproline | Xaa | Small destabilization vs. Proline | [3][4] |

| (Pro-3-Hyp-Gly) | 3-Hydroxyproline | Yaa | Large destabilization vs. Proline | [3][4] |

Below is a diagram illustrating the enzymatic hydroxylation of proline within a procollagen (B1174764) chain, a critical step for collagen stability.

Hydroxyproline as a Biomarker of Collagen Turnover

Because hydroxyproline is almost exclusively found in collagen, its concentration in biological fluids and tissues serves as a reliable indicator of collagen metabolism.[5][6][7] Elevated levels of free hydroxyproline or hydroxyproline-containing peptides typically signify increased collagen degradation or turnover.[8][9] This makes hydroxyproline a valuable biomarker in various pathological conditions.

-

Fibrotic Diseases: Conditions like liver fibrosis, pulmonary fibrosis, and myelofibrosis are characterized by the excessive deposition of collagen.[5][6][10] Measuring hydroxyproline content in tissue biopsies provides a quantitative assessment of the extent of fibrosis.[6][11]

-

Bone Diseases: Increased serum and urine levels of hydroxyproline are observed in conditions with high bone resorption, such as Paget's disease, hyperthyroidism, and osteomalacia.[1][12]

-

Cancer: The tumor microenvironment often involves extensive remodeling of the extracellular matrix, leading to altered collagen turnover. Hydroxyproline metabolism has been implicated in promoting a pro-survival phenotype in cancer cells.[13][14]

-

Other Applications: Hydroxyproline analysis is also used in the cosmetics industry to verify collagen content in anti-aging products and in forensic science to assess the degradation of biological samples.[15]

Table 2: Comparison of Hydroxyproline Quantification Methods

| Method | Principle | Sensitivity | Throughput | Advantages | Disadvantages | References |

| Colorimetric Assay | Reaction with DMAB (Ehrlich's reagent) after oxidation to form a chromophore. | µg range | High | Simple, cost-effective, high-throughput. | Can be affected by interfering substances. | [16][17] |

| HPLC | Separation of amino acids followed by detection (e.g., fluorescence). | ng range | Medium | Accurate, highly sensitive. | Lower throughput, more complex sample prep. | [5][12] |

| LC-MS | Liquid chromatography separation coupled with mass spectrometry detection. | pg range | Medium | Highest sensitivity and specificity, simple. | Requires specialized equipment, higher cost. | [12] |

The following workflow outlines the general steps involved in quantifying tissue hydroxyproline, a common procedure in fibrosis research.

Role in Cell Signaling: The Hypoxia-Inducible Factor (HIF) Pathway

A critical, non-structural role for proline hydroxylation is in cellular oxygen sensing through the regulation of the Hypoxia-Inducible Factor (HIF) transcription factor.[1][18] HIF is a master regulator of the cellular response to low oxygen (hypoxia), controlling genes involved in angiogenesis, erythropoiesis, and metabolism.[19][20][21]

The stability of the HIF-1α subunit is regulated by a family of prolyl hydroxylase domain (PHD) enzymes (also known as EGLN enzymes), which are 2-oxoglutarate-dependent dioxygenases.[19][21]

-

Under Normoxia (Normal Oxygen): PHD enzymes use molecular oxygen to hydroxylate specific proline residues (Pro402 and Pro564 in human HIF-1α).[20][21] This hydroxylation creates a recognition site for the von Hippel-Lindau (VHL) tumor suppressor protein, which is part of an E3 ubiquitin ligase complex.[1][21] The VHL complex then polyubiquitinates HIF-1α, targeting it for rapid degradation by the proteasome.[1][20]

-

Under Hypoxia (Low Oxygen): The activity of PHD enzymes is inhibited due to the lack of their substrate, molecular oxygen. Consequently, HIF-1α is not hydroxylated and is not recognized by VHL.[21] It accumulates, translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of hypoxia-response genes.[20]

This oxygen-dependent hydroxylation system allows cells to rapidly respond to changes in oxygen availability. The discovery of this pathway has opened new avenues for therapeutic intervention in diseases like anemia, ischemia, and cancer.[19][22][23]

Applications in Drug Development and as a Therapeutic Target

The central role of prolyl hydroxylases in physiology and pathophysiology makes them attractive targets for drug development.[19][23]

-

PHD Inhibitors for Anemia and Ischemia: By inhibiting PHD enzymes, small molecule drugs can stabilize HIF-1α even under normoxic conditions. This leads to the upregulation of HIF target genes, including erythropoietin (EPO), which stimulates red blood cell production. Several PHD inhibitors have been developed and approved for the treatment of anemia associated with chronic kidney disease.[18][23] This therapeutic strategy is also being explored for ischemic conditions such as myocardial infarction and stroke, where promoting angiogenesis and cell survival is beneficial.[22][23]

-

Targeting Hydroxyproline Metabolism in Cancer: The role of hydroxyproline in cancer is complex. On one hand, PHD activity is crucial for degrading HIF-1α, which can promote tumor growth. On the other hand, free hydroxyproline derived from collagen degradation in the tumor microenvironment can be metabolized by cancer cells to support energy production, redox homeostasis, and DNA synthesis.[13][14][24] The enzyme hydroxyproline dehydrogenase (PRODH2 or OH-POX) catabolizes hydroxyproline.[13][14] Targeting this pathway could represent a novel strategy for cancer treatment, for instance, by developing stimulators of PRODH2 to induce ROS-dependent apoptosis in cancer cells.[13][14]

-

Immune Checkpoint Regulation: Recent studies have shown that hydroxyproline can enhance the expression of the immune checkpoint protein PD-L1, which is involved in tumor immune evasion.[25] This suggests that the high levels of hydroxyproline in fibrotic tumors could contribute to an immunosuppressive microenvironment, and targeting its metabolism may have immunotherapeutic applications.[25]

The catabolism of hydroxyproline is another key biochemical pathway with therapeutic implications.

Experimental Protocols

Accurate measurement of hydroxyproline and the activity of related enzymes is crucial for research in this field. The following are summarized protocols for key experimental assays.

Colorimetric Assay for Total Hydroxyproline in Tissue

This protocol is based on the reaction of oxidized hydroxyproline with 4-(Dimethylamino)benzaldehyde (DMAB).[16][17]

-

Sample Preparation & Hydrolysis:

-

Homogenize approximately 10 mg of tissue in 100 µL of ultrapure water.

-

Add an equal volume (100 µL) of concentrated Hydrochloric Acid (~12 M HCl).

-

Transfer to a pressure-tight vial and hydrolyze at 120°C for 3 hours to liberate amino acids from proteins.

-

Cool the samples to room temperature. Centrifuge at >10,000 x g for 3 minutes to pellet any debris.

-

Transfer 10-50 µL of the supernatant to a new 96-well plate.

-

-

Standard Curve Preparation:

-

Prepare a 0.1 mg/mL hydroxyproline standard solution.

-

Add 0, 2, 4, 6, 8, and 10 µL of the standard to separate wells to create a standard curve (0 to 1.0 µ g/well ).

-

Adjust the volume of all standard and sample wells to 50 µL with ultrapure water.

-

-

Assay Procedure:

-

Add 100 µL of Chloramine-T/Oxidation Buffer mixture to each well. Incubate at room temperature for 5 minutes to oxidize the hydroxyproline.

-

Add 100 µL of diluted DMAB reagent (Ehrlich's reagent) to each well. Mix thoroughly.

-

Incubate at 60°C for 90 minutes to allow for color development.

-

-

Measurement and Calculation:

-

Measure the absorbance at 560 nm using a microplate reader.

-

Subtract the absorbance of the blank (0 µg standard) from all readings.

-

Plot the standard curve and determine the hydroxyproline concentration in the samples from the curve.

-

Assay for Prolyl Hydroxylase Domain (PHD) Enzyme Activity

Several methods exist to measure PHD activity. One common approach is an indirect colorimetric assay that measures the consumption of the co-substrate α-ketoglutarate.[26]

-

Reaction Setup:

-

Prepare a reaction buffer containing buffer salts (e.g., Tris-HCl), ascorbate, and Fe(II).

-

In a microplate, combine recombinant PHD enzyme (e.g., PHD2), the HIF-1α peptide substrate, and the reaction buffer.

-

Initiate the reaction by adding the co-substrate α-ketoglutarate.

-

Incubate at a controlled temperature (e.g., 37°C) for a set time (e.g., 30-60 minutes).

-

Include controls such as "no enzyme" and "no peptide substrate".

-

-

α-Ketoglutarate Detection:

-

Stop the enzymatic reaction (e.g., by adding acid).

-

Add a solution of 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH) to each well. This reacts with the remaining α-ketoglutarate to form a 2,4-dinitrophenylhydrazone derivative.

-

Incubate to allow the derivatization reaction to complete.

-

-

Measurement and Calculation:

-

Add a base (e.g., NaOH) to the wells. This shifts the absorbance spectrum of the hydrazone derivative, allowing it to be measured without interference from unreacted 2,4-DNPH.

-

Read the absorbance at the appropriate wavelength (e.g., ~500-540 nm).

-

The amount of α-ketoglutarate consumed is inversely proportional to the absorbance. Calculate enzyme activity by comparing the change in absorbance in the reaction wells to a standard curve of known α-ketoglutarate concentrations.

-

Table 3: Reagents and Conditions for Prolyl Hydroxylase (PHD) Activity Assay

| Component | Description | Purpose | Typical Concentration |

| Enzyme | Recombinant PHD2 | Catalyst | 1-10 µM |

| Substrate | Synthetic HIF-1α peptide (e.g., 19-mer containing Pro564) | Proline source for hydroxylation | 50-200 µM |

| Co-substrate | α-Ketoglutarate | Co-substrate for the dioxygenase reaction | 50-100 µM |

| Co-factors | Ascorbate, Fe(II) | Required for enzyme catalytic activity | 1-2 mM (Ascorbate), 50-100 µM (Fe(II)) |

| Buffer | Tris-HCl, pH 7.5 | Maintain optimal pH | 50 mM |

| Detection Reagent | 2,4-Dinitrophenylhydrazine (2,4-DNPH) | Reacts with α-ketoglutarate for colorimetric detection | ~1 mM |

Conclusion

Hydroxyproline, long appreciated for its indispensable structural role in collagen, has emerged as a molecule of profound and diverse biochemical importance. Its measurement serves as a cornerstone for quantifying collagen turnover in a host of diseases, from fibrosis to bone disorders. Furthermore, the enzymatic processes that create and catabolize hydroxyproline are deeply integrated into fundamental cell signaling pathways, most notably the cellular response to hypoxia. This intricate involvement has established prolyl and hydroxyproline hydroxylases as compelling targets for therapeutic intervention, with significant progress already made in developing drugs for anemia and promising avenues opening in cancer and immunology. For researchers and drug development professionals, a thorough understanding of hydroxyproline's biochemistry is no longer confined to structural biology but is essential for advancing diagnostics and developing novel therapies for a wide spectrum of human diseases.

References

- 1. Hydroxyproline - Wikipedia [en.wikipedia.org]

- 2. drinkharlo.com [drinkharlo.com]

- 3. bif.wisc.edu [bif.wisc.edu]

- 4. Effect of 3-hydroxyproline residues on collagen stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methods for measuring hydroxyproline and estimating in vivo rates of collagen synthesis and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitative analyses of myelofibrosis by determining hydroxyproline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. earthwormexpress.com [earthwormexpress.com]

- 8. HYDROXYPROLINE - Amino Acid Analysis, LC/MS - Lab Results explained | HealthMatters.io [healthmatters.io]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. The new insight into the role of hydroxyproline in metabolism of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | The new insight into the role of hydroxyproline in metabolism of cancer cells [frontiersin.org]

- 15. Hydroxyproline Analysis | AltaBioscience [altabioscience.com]

- 16. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Enzymatic Hydroxyproline Assay Protocol [sigmaaldrich.com]

- 18. Roles of hypoxia-inducible factor-prolyl hydroxylases in aging and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Prolyl 4 Hydroxylase: A Critical Target in the Pathophysiology of Diseases [kjpp.net]

- 20. Hypoxia-inducible factor prolyl-hydroxylase: purification and assays of PHD2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The role of HIF prolyl hydroxylases in tumour growth - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Prolyl hydroxylases and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. The new insight into the role of hydroxyproline in metabolism of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Hydroxyproline metabolism enhances IFN-γ-induced PD-L1 expression and inhibits autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to Fmoc-Hyp-OH in Peptide Synthesis: Principles and Practices

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Hyp-OH, or N-α-Fmoc-trans-4-hydroxy-L-proline, is a critical building block in modern solid-phase peptide synthesis (SPPS), particularly for the creation of synthetic peptides that mimic the structure and function of collagen. The unique cyclic structure of the hydroxyproline (B1673980) residue is fundamental to the stability of the collagen triple helix, making Fmoc-Hyp-OH an indispensable tool for researchers in materials science, drug discovery, and tissue engineering. This technical guide provides an in-depth overview of the properties of Fmoc-Hyp-OH and detailed protocols for its application in peptide synthesis.

Core Concepts: The Role of Hydroxyproline

Hydroxyproline is a non-standard amino acid that plays a pivotal role in the structural integrity of collagen, the most abundant protein in mammals. It is formed through the post-translational modification of proline residues. The hydroxyl group of hydroxyproline participates in hydrogen bonding, which is crucial for stabilizing the characteristic triple-helical structure of collagen.[1][2][3] The repeating Gly-X-Y sequence, where Y is often hydroxyproline, allows for the tight twisting of the three polypeptide chains that form the collagen fibril.[1][2] Consequently, the incorporation of Fmoc-Hyp-OH into synthetic peptides is a key strategy for designing stable, collagen-mimetic structures.

Physicochemical Properties of Fmoc-Hyp-OH

A thorough understanding of the physicochemical properties of Fmoc-Hyp-OH is essential for its effective use in peptide synthesis.

| Property | Value | References |

| CAS Number | 88050-17-3 | [4][5] |

| Molecular Formula | C₂₀H₁₉NO₅ | [5] |

| Molecular Weight | 353.37 g/mol | [5] |

| Appearance | White to off-white powder | [6] |

| Melting Point | ~189 °C | [6] |

| Purity (HPLC) | ≥98.0% | [5][6] |

| Solubility in DMF | Readily soluble | [6] |

| Solubility in NMP | Readily soluble |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Workflow for a Collagen-Mimetic Peptide

The following diagram outlines the general workflow for the manual synthesis of a collagen-mimetic peptide incorporating Fmoc-Hyp-OH using Fmoc/tBu chemistry.

Detailed Methodologies

1. Resin Preparation and Swelling:

-

Resin Selection: For C-terminal carboxyl peptides, Wang resin or 2-chlorotrityl chloride (2-CTC) resin are commonly used. For C-terminal amides, Rink Amide resin is appropriate.

-

Procedure: Place the desired amount of resin in a reaction vessel. Add a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM), and allow the resin to swell for at least 30 minutes to ensure optimal accessibility of the reactive sites.

2. Fmoc Deprotection:

-

Reagent: Prepare a 20% (v/v) solution of piperidine in DMF.

-

Procedure:

-

Drain the swelling solvent from the resin.

-

Add the 20% piperidine solution to the resin and agitate for 5-10 minutes.

-

Drain the solution.

-

Add a fresh aliquot of the 20% piperidine solution and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.

-

Thoroughly wash the resin with DMF (at least 5 times) to remove all traces of piperidine.

-

3. Coupling of Fmoc-Hyp-OH:

The choice of coupling reagent is critical for achieving high efficiency. Below are protocols for common activation methods. The hydroxyl group of hydroxyproline can be left unprotected, but for longer or more complex sequences, using the tert-butyl (tBu) protected version, Fmoc-Hyp(tBu)-OH , is recommended to prevent potential side reactions such as O-acylation.[7]

Protocol 3A: HBTU/HOBt Activation

-

Reagents:

-

Fmoc-Hyp-OH (or Fmoc-Hyp(tBu)-OH): 3-5 equivalents

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): 2.9 equivalents

-

HOBt (1-Hydroxybenzotriazole): 3 equivalents

-

DIPEA (N,N-Diisopropylethylamine): 6 equivalents

-

DMF (peptide synthesis grade)

-

-

Procedure:

-

In a separate vessel, dissolve Fmoc-Hyp-OH, HBTU, and HOBt in a minimal amount of DMF.

-

Add DIPEA to the mixture and allow it to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Protocol 3B: DIC/HOBt Activation

-

Reagents:

-

Fmoc-Hyp-OH (or Fmoc-Hyp(tBu)-OH): 3-5 equivalents

-

DIC (N,N'-Diisopropylcarbodiimide): 3-5 equivalents

-

HOBt (1-Hydroxybenzotriazole): 3-5 equivalents

-

DMF (peptide synthesis grade)

-

-

Procedure:

-

In a separate vessel, dissolve Fmoc-Hyp-OH and HOBt in DMF.

-

Add this solution to the deprotected peptide-resin.

-

Add DIC to the reaction vessel.

-

Agitate the mixture for 1-4 hours at room temperature.

-

4. Monitoring the Coupling Reaction:

-

Kaiser Test: This colorimetric test is used to detect the presence of free primary amines on the resin.

-

Procedure: A few beads of the resin are taken and washed. Reagents for the Kaiser test are added, and the mixture is heated.

-

Interpretation: A blue color indicates the presence of free amines and an incomplete coupling reaction. A yellow or colorless result signifies a complete reaction. For proline and its derivatives, the color change is typically reddish-brown for a positive result.[1][4]

-

-

Action for Incomplete Coupling: If the Kaiser test is positive, a second coupling (double coupling) should be performed using fresh reagents.

5. Cleavage and Side-Chain Deprotection:

-

Cleavage Cocktail: The composition of the cleavage cocktail depends on the amino acid composition of the peptide. A common cocktail is Reagent K :

-

Trifluoroacetic acid (TFA): 82.5%

-

Phenol: 5%

-

Water: 5%

-

Thioanisole: 5%

-

1,2-Ethanedithiol (EDT): 2.5%

-

-

Procedure:

-

Wash the final peptide-resin with DCM and dry it.

-

Add the cleavage cocktail to the resin and incubate for 2-4 hours at room temperature with occasional agitation.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Centrifuge or filter to collect the precipitated peptide.

-

Wash the peptide with cold ether and dry under vacuum.

-

6. Purification and Analysis:

-

Purification: The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. A gradient of acetonitrile (B52724) in water, both containing 0.1% TFA, is commonly used for elution.[8]

-

Analysis: The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF). In mass spectrometry, peptides containing hydroxyproline can be identified by a mass shift of +16 Da compared to a proline-containing peptide. A characteristic immonium ion for hydroxyproline (m/z 86.0659) can also be observed in MS/MS fragmentation.[3][5]

Quantitative Data

| Parameter | Typical Value/Range | Notes |

| Coupling Efficiency (single) | >95% | Highly dependent on sequence, resin, and coupling method. May be lower for sterically hindered sequences. |

| Coupling Efficiency (double) | >99% | Recommended for difficult couplings to ensure complete reaction.[9] |

| Fmoc-Hyp-OH Equivalents | 3-5 | Relative to the resin loading capacity. |

| Coupling Reagent Equivalents | 2.9-5 | Relative to the amino acid. |

| Coupling Time | 1-4 hours | Can be extended for difficult couplings. Monitoring is crucial. |

| Fmoc Deprotection Time | 15-20 minutes (total) | Two-step deprotection is standard. |

| Cleavage Time | 2-4 hours | Sequence-dependent; peptides with multiple Arg(Pbf) residues may require longer cleavage times. |

Conclusion

Fmoc-Hyp-OH is a cornerstone for the synthesis of collagen-mimetic peptides and other modified peptides where structural stability is paramount. A systematic approach to SPPS, including careful selection of protecting group strategies, efficient coupling and deprotection protocols, and rigorous monitoring and analysis, is essential for the successful synthesis of high-purity hydroxyproline-containing peptides. This guide provides a foundational framework for researchers to confidently incorporate Fmoc-Hyp-OH into their synthetic strategies, enabling advancements in biomaterials, drug delivery, and the study of collagen-related pathologies.

References

- 1. chempep.com [chempep.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. peptide.com [peptide.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]

- 7. Synthesis of poly(Pro-Hyp-Gly)(n) by direct poly-condensation of (Pro-Hyp-Gly)(n), where n=1, 5, and 10, and stability of the triple-helical structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bachem.com [bachem.com]

- 9. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]

The Stabilizing Effect of Hydroxyproline: A Quantitative Perspective

An In-depth Technical Guide on the Role of Hydroxyproline (B1673980) in Protein Stability and Folding

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical role (2S,4R)-4-hydroxyproline (Hyp), a post-translationally modified amino acid, plays in the structural integrity and folding of proteins, most notably collagen. Through an examination of quantitative data, detailed experimental methodologies, and visual representations of key processes, this document serves as a technical resource for professionals in the fields of biochemistry, drug development, and materials science.

The presence of hydroxyproline is a key determinant of the thermal stability of the collagen triple helix. The hydroxylation of proline residues, catalyzed by prolyl 4-hydroxylases, significantly increases the melting temperature (Tm) of collagen.[1] This enhanced stability is crucial for maintaining the structural integrity of the extracellular matrix in vertebrates at physiological temperatures.[1]

The stabilizing effect of hydroxyproline is position-dependent. In the repeating Gly-Xaa-Yaa sequence of collagen, hydroxyproline in the Yaa position provides a significant stabilizing effect.[2][3] Conversely, the presence of (2S,4S)-4-hydroxyproline, a diastereomer of Hyp, in the Xaa position can destabilize the triple helix.[2]

Below are tables summarizing the quantitative impact of hydroxyproline on the thermal stability of collagen and collagen-like peptides, as determined by Circular Dichroism (CD) spectroscopy and Differential Scanning Calorimetry (DSC).

Table 1: Effect of Hydroxylation on the Melting Temperature (Tm) of Recombinant and Native Collagen

| Collagen Type | Hydroxylation Status | Tm (°C) | Reference |

| Recombinant Human Collagen I | Non-hydroxylated | 24 | [4] |

| Recombinant Human Collagen I | Partially Hydroxylated | 30 | [4] |

| Native Human Placental Type I Collagen | Fully Hydroxylated | 40 | [4] |

Table 2: Influence of Imino Acid Composition on the Tm of Collagen-Like Peptides

| Peptide Sequence | Tm (°C) | Reference |

| (Pro-Pro-Gly)₁₀ | 24.2 | [5] |

| (Pro-Hyp-Gly)₁₀ | 40.5 | [5] |

| (fPro-Pro-Gly)₁₀ | 21.0 | [5] |

| (Pro-fPro-Gly)₁₀ | 47.5 | [5] |

(fPro refers to 4-fluoroproline)

Table 3: Positional Effect of 3-Hydroxyproline (3-Hyp) and 4-Hydroxyproline (B1632879) (4-Hyp) on Triple Helix Stability

| Peptide | Guest Triplet (Xaa-Yaa-Gly) | Tm (°C) | Reference |

| 3 | Pro-4-Hyp-Gly | 36 | [6] |

| 1 | 3-Hyp-4-Hyp-Gly | 32.7 | [6] |

| 4 | Pro-Pro-Gly | 30.5 | [6] |

| 2 | Pro-3-Hyp-Gly | 21.0 | [6] |

The Molecular Basis of Stabilization: Stereoelectronic Effects and Water Bridging

The stabilizing influence of hydroxyproline is attributed to a combination of stereoelectronic effects and the formation of water-mediated hydrogen bonds.

Stereoelectronic Effects

The electronegative hydroxyl group of (2S,4R)-4-hydroxyproline influences the puckering of the pyrrolidine (B122466) ring.[2] This gauche effect favors a Cγ-exo pucker, which preorganizes the peptide backbone into a conformation amenable to the formation of the collagen triple helix.[2][7] This preorganization reduces the entropic cost of folding.[8] The Cγ-exo pucker also stabilizes the trans conformation of the peptide bond preceding the hydroxyproline residue through an n→π* interaction, which is favorable for the polyproline type II (PPII) helical conformation found in collagen strands.[2][7]

Role of Water Bridges